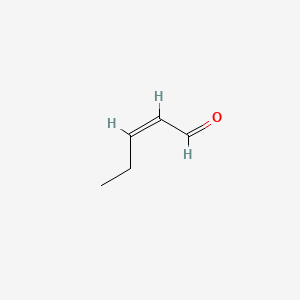

(Z)-2-Pentenal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Pentenal, also known as fema 3218, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 2-Pentenal is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-pentenal is primarily located in the cytoplasm. 2-Pentenal is an apple, green, and orange tasting compound that can be found in a number of food items such as pulses, fishes, fruits, and potato. This makes 2-pentenal a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Chemical Properties and Production

(Z)-2-Pentenal has a molecular formula of C5H8O and a molecular weight of 84.12 g/mol. It is characterized by a clear liquid state with a pungent odor and a melting point of approximately 16 °C. The compound can be synthesized through various methods, including hydroformylation of butene and reactions involving other aldehydes .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, such as:

- Aldol Condensation : It can undergo aldol reactions to form larger carbon chains, which are useful in synthesizing complex organic molecules.

- Reduction Reactions : The compound can be reduced to produce alcohols or further oxidized to yield carboxylic acids.

Flavor and Fragrance Industry

Due to its distinctive odor profile, this compound is utilized in the formulation of flavors and fragrances. It imparts green and fruity notes, making it suitable for:

- Food Flavoring : Used in the food industry to enhance the sensory attributes of various products.

- Perfume Manufacturing : Its aromatic properties contribute to the complexity of fragrance formulations .

Environmental Chemistry

Research has highlighted the role of this compound in atmospheric chemistry:

- Ozonolysis Studies : The compound undergoes ozonolysis, leading to the formation of secondary organic aerosols (SOA). Studies have shown that its reaction with ozone produces significant yields of glyoxal and propanal, which are important for understanding air quality and pollution dynamics .

- Photochemical Reactions : Investigations into its photochemical behavior reveal that this compound can degrade under sunlight, contributing to atmospheric reactions that affect air quality .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Participates in aldol condensation and reduction reactions |

| Flavor/Fragrance Industry | Used for enhancing flavors and fragrances | Imparts green and fruity notes |

| Environmental Chemistry | Involved in atmospheric reactions (ozonolysis and photochemistry) | Produces secondary organic aerosols; affects air quality |

Case Study 1: Ozonolysis Kinetics

A recent study investigated the kinetics of ozonolysis of this compound using various reactors. The findings indicated that the compound reacts with ozone at a rate coefficient of approximately 1.46×10−18cm3molecule−1s−1, suggesting a significant role in atmospheric chemistry under polluted conditions .

Case Study 2: Flavor Profile Analysis

In flavor chemistry research, this compound was analyzed for its sensory impact on food products. The compound was found to enhance the overall flavor profile significantly when used at low concentrations, demonstrating its effectiveness as a flavoring agent .

Propriétés

Numéro CAS |

1576-86-9 |

|---|---|

Formule moléculaire |

C5H8O |

Poids moléculaire |

84.12 g/mol |

Nom IUPAC |

(Z)-pent-2-enal |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3- |

Clé InChI |

DTCCTIQRPGSLPT-ARJAWSKDSA-N |

SMILES |

CCC=CC=O |

SMILES isomérique |

CC/C=C\C=O |

SMILES canonique |

CCC=CC=O |

Densité |

0.850-0.856 (21°) |

Key on ui other cas no. |

764-39-6 |

Description physique |

Colourless to light yellow liquid; Pungent green, fruity aroma |

Solubilité |

Insoluble in water; soluble in PG, in most fixed oils Soluble (in ethanol) |

Synonymes |

2-pentenal 2-pentenal, (E)-isomer pent-2-enal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.